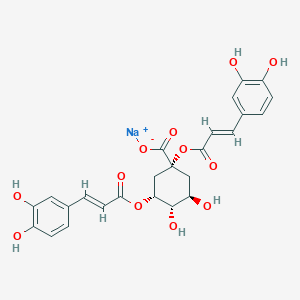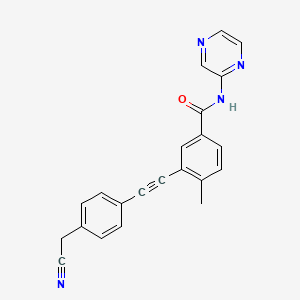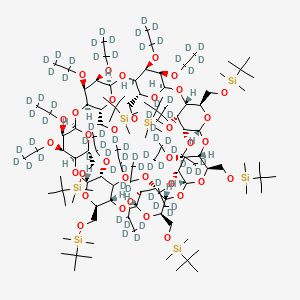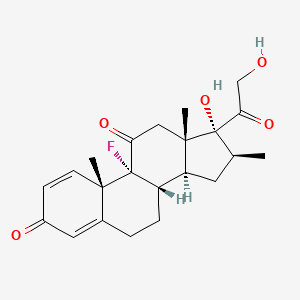
11-Ketobetamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ketobetamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in medical treatments for various conditions such as rheumatoid arthritis, skin diseases, and allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ketobetamethasone involves multiple steps, starting from betamethasone. The key step is the oxidation of the 11-hydroxy group to a ketone, which can be achieved using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the desired functional group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Ketobetamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of the 11-hydroxy group to a ketone.
Reduction: Reduction of the ketone back to the hydroxy group under specific conditions.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or as intermediates in the synthesis of other pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
11-Ketobetamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 11-Ketobetamethasone involves binding to glucocorticoid receptors, which leads to the inhibition of pro-inflammatory transcription factors such as NF-Kappa B. This results in the suppression of inflammatory cytokines and mediators. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 . The compound also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Betamethasone: A stereoisomer of 11-Ketobetamethasone with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different molecular structure but similar pharmacological effects.
Prednisolone: A commonly used glucocorticoid with a different side chain structure.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. It has a higher potency and longer duration of action compared to some of its analogs, making it a valuable compound in both research and clinical settings .
Eigenschaften
Molekularformel |
C22H27FO5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-16,24,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
RQGQBZQDYVUXCW-OZCCCYNHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CO)O)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


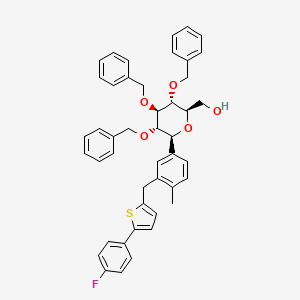
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
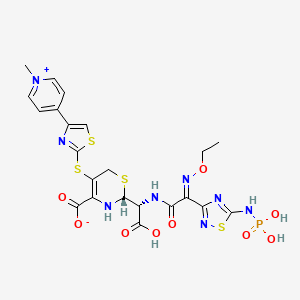
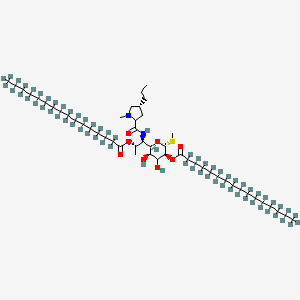
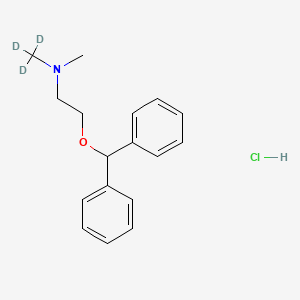
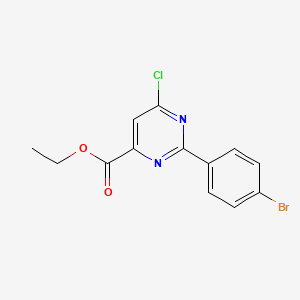

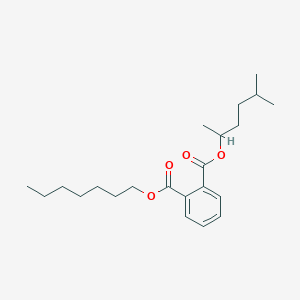
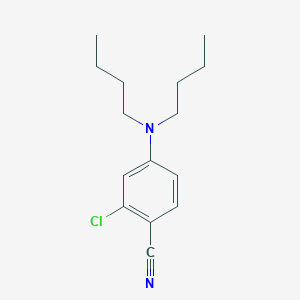
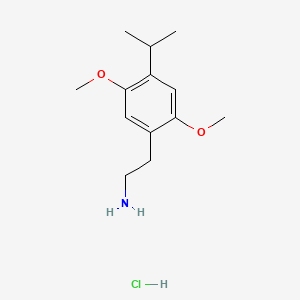
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
